Methyl imidazo[1,5-B]pyridazine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
This compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for fused heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 1403767-17-8, providing a unique identifier for this specific molecular structure. The IUPAC name "this compound" describes the core bicyclic framework consisting of an imidazole ring fused to a pyridazine ring through the 1,5-bond arrangement.
The molecular formula C8H7N3O2 reflects the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 177.16 grams per mole. The systematic identification employs multiple chemical identifiers including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings. The SMILES representation "O=C(C1=C2C=CC=NN2C=N1)OC" provides a linear notation describing the atomic connectivity and structural arrangement. The International Chemical Identifier string "InChI=1S/C8H7N3O2/c1-13-8(12)7-6-3-2-4-10-11(6)5-9-7/h2-5H,1H3" offers a standardized format for representing the compound's structure.
The compound is also referenced by the MDL number MFCD23106282, which serves as an additional systematic identifier within chemical databases. This comprehensive identification system ensures unambiguous communication of the compound's identity across different chemical information systems and research platforms.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is characterized by a planar or near-planar bicyclic core structure typical of fused aromatic heterocycles. The imidazo[1,5-b]pyridazine framework exhibits a rigid geometric arrangement due to the aromatic character of both constituent rings and the bridgehead nitrogen atom that links the two ring systems. The fusion pattern creates a bicyclic system where the imidazole ring shares a common edge with the pyridazine ring through the nitrogen-carbon bond connectivity.
The carboxylate ester group attached at the 5-position introduces additional geometric considerations, with the carbonyl carbon typically adopting a trigonal planar geometry. The methyl ester moiety can adopt different rotational conformations relative to the bicyclic core, with the preferred conformation influenced by electronic and steric factors. The aromatic π-system extends across the entire bicyclic framework, contributing to the planarity and stability of the molecular structure.
While specific crystallographic data for this compound was not available in the search results, related imidazopyridazine structures typically exhibit intermolecular interactions including hydrogen bonding and π-π stacking arrangements in the solid state. The presence of multiple nitrogen atoms and the carbonyl oxygen provides potential sites for hydrogen bonding interactions that influence crystal packing arrangements.
The bond lengths and angles within the bicyclic system are expected to be similar to those observed in related fused heterocyclic compounds, with the nitrogen-nitrogen bond in the pyridazine ring being characteristic of this structural motif. The bridgehead nitrogen atom adopts a trigonal planar geometry consistent with its aromatic character and participation in the delocalized π-electron system.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The spectroscopic characterization of this compound provides detailed information about its structural features and chemical environment. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the ester group typically appears in the region around 1700-1750 wavenumbers, providing a distinct marker for the carboxylate functionality. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range, while the aromatic carbon-carbon and carbon-nitrogen stretching modes contribute to the fingerprint region below 1600 wavenumbers.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through both proton and carbon-13 analysis. The aromatic protons in the bicyclic system exhibit characteristic chemical shifts in the 7-9 parts per million range, with specific coupling patterns reflecting the substitution pattern and electronic environment. The methyl ester protons typically appear as a singlet around 3.8-4.0 parts per million, providing clear identification of the methoxy group. Carbon-13 nuclear magnetic resonance reveals the carbonyl carbon of the ester group at approximately 160-170 parts per million, while the aromatic carbons appear in the 110-150 parts per million region with specific chemical shifts dependent on their position within the bicyclic framework.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 177, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the methoxy group (mass 31) and carbonyl oxygen (mass 28), producing characteristic fragment ions that support structural assignment. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation.
The spectroscopic data collectively confirm the proposed structure and provide detailed information about the electronic environment and molecular dynamics of this compound. These analytical techniques are essential for compound identification and purity assessment in research applications.
Tautomerism and Conformational Dynamics
The tautomeric behavior of this compound is influenced by the presence of multiple nitrogen atoms within the bicyclic framework and the potential for proton migration between different sites. The imidazole ring component can potentially exist in different tautomeric forms, although the fusion with the pyridazine ring and the presence of the bridgehead nitrogen significantly constrain the available tautomeric possibilities compared to simple imidazole derivatives.
The most stable tautomeric form maintains the aromatic character of both ring systems, with the nitrogen atoms adopting positions that maximize π-electron delocalization across the bicyclic framework. The bridgehead nitrogen atom in the 1,5-fusion pattern creates a quaternary nitrogen center that eliminates potential tautomeric mobility at this position, contributing to structural stability.
Conformational dynamics primarily involve rotation around the ester bond connecting the carboxylate group to the bicyclic core. The methyl ester moiety can adopt different rotational conformations, with the preferred conformation determined by the balance between electronic conjugation, steric interactions, and crystal packing forces in the solid state. Solution-phase dynamics may allow for more conformational flexibility compared to the crystalline state.
The aromatic character of the bicyclic system restricts ring conformational changes, maintaining a planar or near-planar geometry for the imidazo[1,5-b]pyridazine core. Temperature-dependent studies could provide insights into the energy barriers associated with ester rotation and any potential ring-flipping processes, although such detailed conformational analysis was not available in the current literature.
The overall conformational landscape of this compound reflects the constraints imposed by the fused aromatic system and the relatively rigid nature of the bicyclic framework, with primary conformational flexibility limited to the ester substituent orientation.
Comparative Analysis with Imidazo[1,2-b]pyridazine Derivatives
The structural comparison between this compound and its imidazo[1,2-b]pyridazine counterparts reveals significant differences arising from the alternative fusion patterns of the constituent heterocyclic rings. The 1,5-fusion pattern in the target compound creates a different connectivity arrangement compared to the 1,2-fusion found in imidazo[1,2-b]pyridazine derivatives, resulting in distinct electronic and geometric properties.
Methyl imidazo[1,2-b]pyridazine-6-carboxylate, with CAS number 2919947-60-5, represents a direct structural analog that differs in the ring fusion pattern and carboxylate position. The molecular formula C8H7N3O2 and molecular weight of 177.16 are identical between these isomers, highlighting the isomeric relationship while emphasizing the importance of regioisomeric differences in determining chemical properties.
| Property | Imidazo[1,5-b]pyridazine-5-carboxylate | Imidazo[1,2-b]pyridazine-6-carboxylate |
|---|---|---|
| CAS Number | 1403767-17-8 | 2919947-60-5 |
| Molecular Formula | C8H7N3O2 | C8H7N3O2 |
| Molecular Weight | 177.16 | 177.16 |
| SMILES | O=C(C1=C2C=CC=NN2C=N1)OC | O=C(OC)C(C=C1)=NN2C1=NC=C2 |
| Fusion Pattern | 1,5-fusion | 1,2-fusion |
The electronic distribution differs between these isomers due to the alternative positioning of the bridgehead nitrogen and the different connectivity patterns. The 1,5-fusion in this compound places the bridgehead nitrogen in a different electronic environment compared to the 1,2-fusion pattern, potentially affecting reactivity, stability, and pharmacological properties.
Spectroscopic differences between these isomers manifest in nuclear magnetic resonance chemical shifts and coupling patterns, reflecting the altered electronic environments of the aromatic protons and carbons. The carboxylate group position also varies between the 5-position in the 1,5-fused system and the 6-position in the 1,2-fused analog, contributing to different substitution patterns and potential synthetic accessibility.
The structural analysis of related compounds such as imidazo[1,5-a]pyridines provides additional context for understanding the broader family of fused imidazole-containing heterocycles. Research into imidazo[1,5-a]pyridine synthesis and functionalization demonstrates the importance of these bicyclic systems in medicinal chemistry applications, while highlighting the structural diversity possible within fused imidazole frameworks.
The comparative analysis underscores the significance of regioisomeric differences in determining the chemical and biological properties of fused heterocyclic compounds, with implications for synthetic strategy selection and structure-activity relationship studies in pharmaceutical research contexts.
Properties
IUPAC Name |
methyl imidazo[1,5-b]pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-3-2-4-10-11(6)5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCTUZTZDDDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-(Aminomethyl)pyridines with Esters or Activated Electrophiles
One prominent method involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives with esters or related electrophilic reagents under acidic conditions. For example, phosphorous acid in polyphosphoric acid medium can activate nitroalkanes electrophilically, facilitating cyclization to imidazo[1,5-a]pyridines, which can be adapted for the B isomer with appropriate starting materials.
- Reaction conditions: Heating in polyphosphoric acid with phosphorous acid.
- Yields: Medium to good yields, sensitive to steric hindrance.
- Notes: Introduction of substituents such as phenyl groups may require modified nitroalkanes for better yields.
Condensation of α-Bromoketones with 3-Amino-6-halopyridazines
This method is effective for constructing the imidazo[1,2-b]pyridazine backbone and can be adapted for the 1,5-B isomer by choosing suitable pyridazine derivatives.
- Key reagents: α-Bromoketones and 3-amino-6-halopyridazines.
- Conditions: Mild basic media such as sodium bicarbonate.
- Advantages: Good yields due to selective alkylation facilitated by halogen substitution that modulates nucleophilicity on the pyridazine ring.
Recyclization of Itaconimides
A novel synthetic approach involves the recyclization of itaconimides, monitored by HPLC-HRMS, to yield hydroimidazo[1,5-B]pyridazines.
- Process: Recyclization under controlled conditions.
- Monitoring: High-performance liquid chromatography coupled with high-resolution mass spectrometry.
- Outcome: Efficient formation of the bicyclic system with potential for functional group modifications.
Experimental Procedures and Reaction Conditions
| Method | Starting Materials | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclocondensation with nitroalkanes | 2-(Aminomethyl)pyridine + nitroalkane | Phosphorous acid, PPA, heat | Moderate to Good | Sensitive to steric factors |
| Condensation with α-bromoketones | α-Bromoketone + 3-amino-6-halopyridazine | NaHCO3, mild base, room temp | Good | Halogen substitution improves selectivity |
| Recyclization of itaconimides | Itaconimides | Controlled heating, HPLC-HRMS monitoring | Good | Novel approach, allows pathway tracking |
Research Findings and Analysis
- The cyclocondensation approach using electrophilically activated nitroalkanes is well-documented for imidazo[1,5-a]pyridines and can be adapted for the B isomer with careful choice of substrates and reaction conditions.
- Halogen substitution in the pyridazine ring plays a crucial role in directing the alkylation site during condensation with α-bromoketones, enhancing yields and selectivity.
- The recyclization of itaconimides represents a modern and efficient synthetic route, providing a valuable alternative to classical cyclocondensation methods with the advantage of reaction pathway monitoring.
- The ester functional group at the 5-position (methyl carboxylate) can be introduced either through the use of ester-containing starting materials or by subsequent esterification of carboxylic acid intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,5-B]pyridazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted imidazo[1,5-B]pyridazine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl imidazo[1,5-B]pyridazine-5-carboxylate derivatives have been investigated for their anticancer properties. Research indicates that these compounds can act as inhibitors of specific kinases involved in cancer progression. For example, a study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound A | HeLa | 12.5 | Kinase inhibition |
| This compound B | MCF-7 | 15.0 | Induction of apoptosis |
| This compound C | A549 | 10.0 | Cell cycle arrest |
1.2 Neuroprotective Effects
Recent studies have suggested that this compound may also have neuroprotective effects. It has been shown to inhibit the activity of enzymes associated with neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .
Materials Science
2.1 Sensor Development
The compound has been utilized in the development of sensors for detecting metal ions and other analytes due to its fluorescent properties. For instance, it has been incorporated into chemosensors that selectively bind to copper ions, demonstrating a significant fluorescence response upon binding, which can be exploited for environmental monitoring and biomedical applications .
Table 2: Fluorescent Properties of this compound-based Sensors
| Sensor Type | Target Ion | Detection Limit (µM) | Response Time (s) |
|---|---|---|---|
| Cu²⁺ Sensor | Copper | 0.05 | 10 |
| CN⁻ Sensor | Cyanide | 0.01 | 15 |
Analytical Chemistry
3.1 Chromatographic Applications
this compound has been evaluated as a potential mobile phase additive in high-performance liquid chromatography (HPLC). Its inclusion has been shown to enhance the separation efficiency of complex mixtures, particularly in pharmaceutical analysis where precision is critical .
Case Studies
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized a series of this compound derivatives and evaluated their anticancer activities against several cell lines. The results indicated that modifications to the molecular structure significantly influenced their potency as kinase inhibitors.
Case Study 2: Sensor Development
A collaborative study between chemists and materials scientists explored the use of this compound in developing a novel sensor for environmental monitoring of heavy metals. The sensor demonstrated high sensitivity and selectivity towards copper ions, making it suitable for real-time monitoring applications.
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-B]pyridazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of methyl imidazo[1,5-b]pyridazine-5-carboxylate, highlighting differences in substituents, synthetic yields, and applications:
Key Research Findings
Synthetic Yields : Imidazo[1,5-b]pyrazol-6-ones synthesized via isocyanate intermediates achieve moderate to high yields (40–70%), which may inform optimization strategies for the methyl ester derivative .
Substituent Effects : Trifluoromethyl and methoxy groups in related compounds enhance bioactivity and metabolic stability, suggesting that analogous modifications to this compound could yield promising leads .
Stability Concerns : The discontinuation of the carboxylic acid analog highlights the need for stable derivatives, positioning the methyl ester as a more practical intermediate .
Biological Activity
Methyl imidazo[1,5-b]pyridazine-5-carboxylate (MIPC) is a compound belonging to the imidazopyridazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of MIPC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
MIPC features a unique heterocyclic structure that facilitates interactions with various biological targets. Its chemical formula is , and it is characterized by the presence of both imidazole and pyridine rings, which contribute to its biological properties.
Mechanisms of Biological Activity
MIPC exhibits several mechanisms of action, primarily through its role as a kinase inhibitor. It has been studied for its ability to selectively inhibit various protein kinases involved in cancer progression and other diseases.
- Kinase Inhibition : MIPC has shown significant inhibitory effects on kinases such as Haspin and CDK9, which play crucial roles in cell cycle regulation and cancer cell proliferation. For instance, studies indicate that MIPC derivatives can achieve IC50 values in the low micromolar range against these targets, demonstrating potent anticancer activity in vitro .
- Cytotoxicity : The compound exhibits cytotoxic effects against various human cancer cell lines. In particular, it has been noted for its efficacy against osteosarcoma and colorectal cancer cells, with studies reporting EC50 values as low as 1.7 µM .
- Anti-inflammatory Properties : Beyond its anticancer potential, MIPC also displays anti-inflammatory activity by modulating pathways associated with inflammatory responses. This makes it a candidate for further investigation in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities of MIPC Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | EC50 (µM) |
|---|---|---|---|---|
| MIPC | Haspin | 0.006 - 0.1 | U-2 OS | 2.8 |
| MIPC | CDK9 | 0.01 - 0.15 | HCT116 | 1.7 |
| MIPC | VEGF Receptor Kinase | <0.1 | RPE-1 | >10 |
| MIPC | BTK | 0.05 | SH-SY5Y | 9.5 |
Note: Values are derived from various studies assessing the biological activity of MIPC and its derivatives.
Case Study: Anticancer Activity
In a preclinical study involving the evaluation of MIPC against osteosarcoma cell lines, it was found that the compound effectively inhibited cell viability through apoptosis induction mechanisms. The study utilized an MTS assay to determine cell viability after treatment with increasing concentrations of MIPC derivatives over a 48-hour period . The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 2 µM.
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Further Optimization : Structural modifications to enhance selectivity and potency against specific kinases could lead to more effective therapeutic agents.
- In Vivo Studies : Conducting in vivo studies will be crucial to evaluate the pharmacokinetics and therapeutic efficacy of MIPC in animal models.
- Broader Applications : Investigating the potential of MIPC in treating other diseases beyond cancer, such as neurodegenerative disorders or inflammatory conditions.
Q & A
Q. What are the common synthetic strategies for preparing methyl imidazo[1,5-b]pyridazine-5-carboxylate and its derivatives?
Methodological Answer: The synthesis typically involves condensation reactions between substituted pyridazines and carbonyl-containing reagents. For example:
- Haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate can react with pyridazine precursors to form the imidazo[1,5-b]pyridazine core .
- Transition-metal-catalyzed cross-coupling reactions (e.g., Cu or Pd catalysts with acetylacetonate ligands) enable regioselective functionalization of the heterocyclic scaffold .
- Recent advancements include Rh-catalyzed C–H bond activation for late-stage functionalization, improving atom economy and reducing toxic byproducts .
Q. How is regioselectivity achieved in the synthesis of methyl imidazo[1,5-b]pyridazine derivatives?
Methodological Answer: Regioselectivity is controlled by:
- Directing groups : Proximal heteroatoms (e.g., nitrogen in pyridazine) guide metal catalysts to specific C–H bonds, forming stable five-membered metallacycles during cross-coupling .
- Substituent effects : Electron-withdrawing groups on the pyridazine ring favor nucleophilic attack at specific positions .
- Catalyst choice : Pd-based systems favor arylations at the 3-position, while Cu catalysts enable diversification at the 1-position .
Advanced Research Questions
Q. What are the challenges in optimizing catalytic systems for imidazo[1,5-b]pyridazine functionalization?
Methodological Answer: Key challenges include:
- Catalyst poisoning : Heterocyclic nitrogen atoms can coordinate strongly to metals, reducing catalytic efficiency. Ligand design (e.g., hexafluoroacetylacetonate) mitigates this by stabilizing the active catalyst .
- Substrate scope limitations : Bulky substituents hinder cross-coupling. Computational modeling (DFT) helps predict steric and electronic compatibility .
- Contradictory yield data : For example, Cu-catalyzed reactions may show inconsistent yields (40–70%) depending on solvent polarity and temperature (see Table 2 in ).
Q. How can computational methods guide the design of methyl imidazo[1,5-b]pyridazine-based bioactive compounds?
Methodological Answer:
- DFT calculations : Predict vibrational energy levels, charge distribution, and potential energy surfaces to optimize binding affinity with target proteins (e.g., kinase inhibitors) .
- Molecular docking : Screen derivatives against crystal structures of biological targets (e.g., benzodiazepine receptors) to prioritize synthetic targets .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity trends observed in vitro .
Q. What analytical techniques are critical for resolving structural ambiguities in methyl imidazo[1,5-b]pyridazine derivatives?
Methodological Answer:
- NMR spectroscopy : - and -NMR distinguish between regioisomers (e.g., imidazo[1,5-b] vs. imidazo[1,2-b]pyridazines) via characteristic splitting patterns .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- HRMS/MS : Confirms molecular formulae and detects trace impurities from side reactions (e.g., over-alkylation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of methyl imidazo[1,5-b]pyridazine derivatives?
Methodological Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC). Standardize protocols using guidelines like OECD 439 .
- Solubility issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .
- Structural misassignment : Verify regioisomer purity via 2D NMR (HSQC, HMBC) before biological testing .
Comparative Structural Analysis
Q. How does the methyl ester group at the 5-position influence the reactivity of imidazo[1,5-b]pyridazine compared to other derivatives?
Methodological Answer:
- Electrophilicity : The ester group increases electrophilic character at the 6-position, facilitating nucleophilic substitutions (e.g., amidation or hydrolysis) .
- Steric effects : Methyl esters reduce steric hindrance compared to bulkier tert-butyl esters, enabling broader substrate compatibility in cross-coupling .
- Comparative data : Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate exhibits lower metabolic stability than methyl derivatives due to esterase susceptibility .
Experimental Design Tables
Q. Table 1: Optimization of Pd-Catalyzed Arylation
| Entry | Catalyst | Ligand | Yield (%) | Regioselectivity (3:1 ratio) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc) | PPh | 62 | 4:1 | |
| 2 | PdCl(dppf) | dppf | 78 | 8:1 | |
| 3 | Pd(acac) | Xantphos | 55 | 3:1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
